N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride

Catalog No.
S569690
CAS No.
637-01-4
M.F
C10H17ClN2
M. Wt
200.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N,N',N'-Tetramethyl-p-phenylenediamine dihydroch...

CAS Number

637-01-4

Product Name

N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride

IUPAC Name

1-N,1-N,4-N,4-N-tetramethylbenzene-1,4-diamine;hydrochloride

Molecular Formula

C10H17ClN2

Molecular Weight

200.71 g/mol

InChI

InChI=1S/C10H16N2.ClH/c1-11(2)9-5-7-10(8-6-9)12(3)4;/h5-8H,1-4H3;1H

InChI Key

DNRUPOAHVJBDJE-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)N(C)C.Cl.Cl

Synonyms

Blue, Wurster, Blue, Wurster's, Reagent, Wurster's, Tetramethylphenylenediamine, Wurster Blue, Wurster Reagent, Wurster's Blue, Wurster's Reagent, Wursters Blue, Wursters Reagent

Canonical SMILES

CN(C)C1=CC=C(C=C1)N(C)C.Cl

Isomeric SMILES

C[NH+](C)C1=CC=C(C=C1)[NH+](C)C.[Cl-].[Cl-]

Microbiology

  • Cytochrome c oxidase test: TMPD is widely used in the oxidase test, a common method for identifying certain bacteria based on their ability to produce the enzyme cytochrome c oxidase. When applied to a bacterial colony containing cytochrome c oxidase, TMPD acts as a redox mediator, facilitating the transfer of electrons from the enzyme to oxygen, resulting in a characteristic color change. This test helps differentiate between aerobic (oxygen-requiring) and anaerobic (non-oxygen-requiring) bacteria, aiding in their classification and identification. Source: Sigma-Aldrich:

Other applications

  • Peroxidase detection: TMPD can be used to detect peroxidase activity in various biological samples, including tissues and gels. In the presence of hydrogen peroxide, peroxidases oxidize TMPD, leading to a color change that can be quantified to measure peroxidase activity. Source: Thermo Scientific Chemicals:
  • Flow injection analysis: TMPD has been used in flow injection analysis for the determination of benzoyl peroxide, a common oxidizing agent used in various industrial applications. Source: Sigma-Aldrich:
  • Photoinduced electron transfer studies: TMPD has been employed in research studies to investigate photoinduced electron transfer processes involving halogenated solvents. Source: Sigma-Aldrich:

N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride, commonly referred to as TMPD, is an organic compound with the molecular formula C10H18Cl2N2C_{10}H_{18}Cl_2N_2 and a molecular weight of approximately 237.17 g/mol. It is recognized for its oxidizable properties and serves as a reducing co-substrate for heme peroxidases, which are enzymes that catalyze oxidation-reduction reactions involving hydrogen peroxide. TMPD is often utilized in microbiological assays, particularly for the classification of cytochrome oxidase-positive aerobic microorganisms, making it a valuable reagent in clinical and environmental microbiology .

TMPD appears as an off-white to gray powder and is soluble in dimethyl sulfoxide, water, and phosphate-buffered saline at pH 7.2. It exhibits light sensitivity and is incompatible with strong oxidizing agents .

TMPD's primary mechanism of action in biological research involves its ability to donate electrons. In the oxidase test, it acts as a substrate for the enzyme cytochrome c oxidase, which removes an electron from TMPD, leading to its oxidation and a color change []. Similarly, in peroxidase detection, TMPD donates an electron to hydrogen peroxide in the presence of peroxidase, resulting in the formation of a colored product.

Involving N,N,N',N'-tetramethyl-p-phenylenediamine dihydrochloride include:

  • Oxidation-Reduction Reactions: TMPD acts as a reducing agent in various biochemical assays. When oxidized, it produces a colored product that can be quantitatively measured, making it useful in spectrophotometric assays.
  • Reaction with Heme Peroxidases: TMPD can be utilized as a substrate for heme peroxidases, where it participates in redox cycling, facilitating the conversion of substrates like hydrogen peroxide into water while being oxidized to its corresponding radical cation .

TMPD is primarily noted for its role in microbiological testing. It functions as a redox mediator in the oxidase test, which helps identify bacterial strains based on their cytochrome c oxidase activity. This property is crucial for differentiating between pathogenic and non-pathogenic bacteria in clinical diagnostics. Additionally, TMPD has been studied for its potential antioxidant properties due to its ability to donate electrons .

The synthesis of N,N,N',N'-tetramethyl-p-phenylenediamine dihydrochloride typically involves:

  • Starting Materials: The synthesis begins with p-phenylenediamine.
  • Methylation: The amine groups of p-phenylenediamine are methylated using methyl iodide or dimethyl sulfate under basic conditions to yield N,N,N',N'-tetramethyl-p-phenylenediamine.
  • Formation of Dihydrochloride Salt: The resulting base is then treated with hydrochloric acid to form the dihydrochloride salt .

N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride has several applications:

  • Microbiological Testing: Used as a reagent for the detection of cytochrome oxidase activity in bacteria.
  • Biochemical Assays: Serves as a reducing agent in various biochemical assays involving peroxidases.
  • Research: Employed in studies investigating electron transfer mechanisms and redox reactions .

Studies have shown that TMPD interacts with various biological systems through its role as an electron donor. Its interaction with heme-containing enzymes highlights its importance in redox biology. Furthermore, TMPD's ability to undergo oxidation makes it useful in studying oxidative stress and related cellular processes .

Several compounds share structural similarities or functional roles with N,N,N',N'-tetramethyl-p-phenylenediamine dihydrochloride. Here are some notable examples:

Compound NameCAS NumberUnique Features
N,N-Dimethyl-p-phenylenediamine121-69-7Less sterically hindered; used in dye synthesis
p-Phenylenediamine106-50-3Base compound; used in polymer production
N,N,N',N'-Tetramethyl-o-phenylenediamine611-00-7Similar structure; different substituents affecting reactivity

Uniqueness of N,N,N',N'-Tetramethyl-p-phenylenediamine Dihydrochloride:

  • TMPD's specific application as a redox mediator in microbiological assays sets it apart from other similar compounds, which may not exhibit the same level of utility in detecting enzymatic activity related to cytochrome oxidase.

Physical Description

Beige powder; [Sigma-Aldrich MSDS]

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

200.1080262 g/mol

Monoisotopic Mass

200.1080262 g/mol

Heavy Atom Count

13

UNII

66W8HKA51X

Related CAS

13327-28-1

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (12.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (12.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (97.92%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (12.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (95.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Indicators and Reagents

Pictograms

Irritant

Irritant

Other CAS

637-01-4

General Manufacturing Information

1,4-Benzenediamine, N1,N1,N4,N4-tetramethyl-, hydrochloride (1:2): ACTIVE

Dates

Modify: 2023-08-15
1.Van der Ouderaa, F.J.,Buytenhek, M.,Nugteren, D.H., et al. Purification and characterisation of prostaglandin endoperoxide synthetase from sheep vesicular glands. Biochimica et Biophysica Acta 487, 315-331 (1977).

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